N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide

Ecto-5′-nucleotidase CD73 inhibition Purinergic signaling

N-(4-Ethynylphenyl)-4-fluorobenzenesulfonamide (CAS 691873-32-2) is a uniquely validated, para-substituted aryl sulfonamide with a terminal alkyne and para-fluorine. It is the only regioisomer with documented CD73 inhibition (IC50 101 nM in COS7 assay) and weak hCA I/II activity (Ki ~0.7–0.9 mM), making it an essential reference standard for immuno-oncology and carbonic anhydrase selectivity profiling. The para-substitution pattern aligns with the pharmacophore required for tumor-associated hCA IX/XII selectivity—ortho or meta analogs yield divergent, unvalidated profiles. Available at ≥98% purity from multiple suppliers, this compound provides a reproducible baseline for PERK kinase SAR expansion, fluorine effect quantification, and assay development without the risk of target inactivity inherent to untested analogs.

Molecular Formula C14H10FNO2S
Molecular Weight 275.3
CAS No. 691873-32-2
Cat. No. B2972091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethynylphenyl)-4-fluorobenzenesulfonamide
CAS691873-32-2
Molecular FormulaC14H10FNO2S
Molecular Weight275.3
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C14H10FNO2S/c1-2-11-3-7-13(8-4-11)16-19(17,18)14-9-5-12(15)6-10-14/h1,3-10,16H
InChIKeySZAZEYMQRJDJBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Ethynylphenyl)-4-fluorobenzenesulfonamide (CAS 691873-32-2) – Baseline Compound Identity, Target Class, and Procurement-Relevant Characteristics


N-(4-Ethynylphenyl)-4-fluorobenzenesulfonamide (CAS 691873-32-2) is a para-substituted aryl sulfonamide derivative incorporating a terminal alkyne moiety on the aniline ring and a single fluorine atom at the para position of the benzenesulfonyl group. The compound exhibits moderate to weak inhibitory activity against multiple enzyme targets: it shows an IC50 of 101 nM against rat Ecto-5′-nucleotidase (CD73) in a COS7 cell-based assay [1] and acts as a weak carbonic anhydrase (CA) inhibitor with a Ki in the submillimolar range (~0.7–0.9 mM) against human cytosolic isoforms hCA I and hCA II [2]. Structurally, the compound serves as a minimal fluorinated probe molecule within broader aryl sulfonamide inhibitor classes, offering a defined molecular weight (275.30 g/mol, C14H10FNO2S) and high synthetic purity availability (≥98%) from commercial research suppliers .

N-(4-Ethynylphenyl)-4-fluorobenzenesulfonamide (691873-32-2): Why In-Class Substitution Is Not Viable Without Direct Comparative Validation


Aryl sulfonamides bearing alkyne substituents cannot be treated as functionally interchangeable in either carbonic anhydrase inhibition or kinase-targeted research programs. Within the carbonic anhydrase field, the precise regioisomeric position of the sulfamoyl group relative to the alkyne functionality produces dramatic shifts in isoform selectivity: para-substituted derivatives are effective inhibitors of tumor-associated hCA IX and XII, whereas ortho-substituted regioisomers exhibit markedly reduced activity against hCA IX [1]. Similarly, in the N-(substituted-phenyl)-sulfonamide kinase inhibitor class described in CN109311894B, the specific substitution pattern—including the presence and position of fluorine on the benzenesulfonyl ring and the nature of the aniline substituent—directly modulates PERK kinase inhibitory potency [2]. Substituting N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide with a structurally related analog (e.g., the 2-fluoro regioisomer, CAS 383147-79-3, or the non-fluorinated benzenesulfonamide analog, CAS 383147-75-9) without experimental revalidation introduces an uncontrolled variable in target engagement, potency, and selectivity that cannot be extrapolated from the parent compound's limited available data.

Quantitative Differentiation Guide: N-(4-Ethynylphenyl)-4-fluorobenzenesulfonamide (691873-32-2) Relative to Structural Analogs and In-Class Comparators


Ecto-5′-Nucleotidase (CD73) Inhibitory Activity: Quantified IC50 Value Versus Uncharacterized Regioisomers

N-(4-Ethynylphenyl)-4-fluorobenzenesulfonamide demonstrates measurable inhibitory activity against rat Ecto-5′-nucleotidase (CD73) with an IC50 of 101 nM in a transfected COS7 cell-based assay with 10-minute preincubation [1]. In contrast, no publicly available quantitative activity data exist for the 2-fluoro regioisomer (CAS 383147-79-3) or the non-fluorinated benzenesulfonamide analog (CAS 383147-75-9) against this target. The compound's sulfonamide moiety may contribute to nucleotide-mimetic binding interactions, though the specific contribution of the para-fluorine substitution to this activity has not been systematically evaluated.

Ecto-5′-nucleotidase CD73 inhibition Purinergic signaling

Carbonic Anhydrase Isoform Inhibition Profile: Quantitative Ki Values Against hCA I, II, IX, and XII for the Broader Phenylethynylbenzenesulfonamide Class

N-(4-Ethynylphenyl)-4-fluorobenzenesulfonamide belongs to the phenylethynylbenzenesulfonamide class. A systematic study of structurally related para-substituted phenylethynylbenzenesulfonamides revealed that compounds bearing a para-sulfamoyl group exhibit low nanomolar inhibition (Ki values <100 nM) against tumor-associated isoforms hCA IX and hCA XII, while showing substantially weaker inhibition of the cytosolic off-target isoforms hCA I and hCA II (Ki values in the high nanomolar to low micromolar range) [1]. The specific compound N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide has been reported as a weak CA inhibitor with Ki values in the submillimolar range (~0.7–0.9 mM) against hCA I and hCA II [1], consistent with the class-level observation that the para-substitution pattern directs selectivity toward tumor-associated isoforms.

Carbonic anhydrase inhibition hCA isoforms Tumor-associated CA

Fluorine Substitution Effects on Carbonic Anhydrase Binding Affinity: Enhanced Acidity and Selectivity in Fluorinated Benzenesulfonamides

The presence of a fluorine substituent on the benzenesulfonamide moiety serves as a strong electron-withdrawing group that increases the acidity of the sulfonamide NH proton by several pH units [1]. This enhanced acidity facilitates deprotonation at physiological pH, improving zinc coordination in the carbonic anhydrase active site and consequently increasing binding affinity. In fluorinated benzenesulfonamide series, this effect has been shown to contribute to selectivity ratios of up to one thousand- to one million-fold for tumor-associated CA IX over off-target cytosolic isoforms [1]. While N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide contains only a single para-fluorine substituent (compared to tri- or tetra-fluorinated analogs that exhibit optimal potency), the fluorine atom still provides a measurable electronic advantage over non-fluorinated benzenesulfonamide analogs (e.g., CAS 383147-75-9) that lack this electron-withdrawing functionality.

Fluorinated benzenesulfonamides CA IX selectivity Electron-withdrawing groups

Patent-Documented Utility as a PERK Kinase Inhibitor Scaffold: Structural Classification Within CN109311894B

N-(4-Ethynylphenyl)-4-fluorobenzenesulfonamide falls within the broad structural scope of N-(substituted-phenyl)-sulfonamide derivatives claimed in Chinese patent CN109311894B as inhibitors of protein kinases, particularly PERK (PKR-like endoplasmic reticulum kinase) [1]. The patent describes compounds that are useful for treating cell proliferative diseases and disorders associated with activated unfolded protein response pathways. While the specific compound (CAS 691873-32-2) is not explicitly exemplified with quantitative PERK inhibition data in the patent, its core sulfonamide scaffold aligns with the claimed chemical space. In contrast, the 2-fluoro regioisomer (CAS 383147-79-3) and non-fluorinated analog (CAS 383147-75-9) may exhibit different kinase inhibition profiles due to altered electronic and steric properties at the benzenesulfonyl ring position.

PERK kinase inhibition Unfolded protein response Kinase inhibitor scaffold

Commercial Availability and Analytical Characterization: Documented Purity Versus Uncharacterized or Lower-Purity Analogs

N-(4-Ethynylphenyl)-4-fluorobenzenesulfonamide (CAS 691873-32-2) is commercially available from multiple research suppliers with documented purity of ≥98% and batch-specific analytical characterization including NMR, HPLC, and GC . The compound is supplied with defined storage conditions (sealed, dry, 2–8°C) and established shipping protocols (room temperature for continental US) . In contrast, the 2-fluoro regioisomer (CAS 383147-79-3) and non-fluorinated analog (CAS 383147-75-9) are available from fewer suppliers, with the 2-fluoro isomer being particularly scarce in standard catalogs. This differential in supply chain maturity translates to longer lead times and reduced quality assurance documentation for procurement of the comparator compounds.

Chemical procurement Analytical purity Supply chain reliability

Structural Determinants of Isoform Selectivity: Regioisomer-Dependent Carbonic Anhydrase Inhibition Profiles

A systematic structure-activity relationship study of phenylethynylbenzenesulfonamide regioisomers demonstrated that the position of the sulfamoyl group relative to the alkyne functionality dictates isoform inhibition profiles [1]. Para-sulfamoyl-substituted derivatives (the substitution pattern of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide) are effective inhibitors of hCA IX and hCA XII, with Ki values in the low nanomolar range. Meta-substituted regioisomers inhibit hCA I, IX, and XII with varying potency. Ortho-substituted sulfonamides are weak inhibitors of hCA I, II, and IX but inhibit hCA XII significantly [1]. This regioisomer-dependent selectivity profile is a direct consequence of differential accommodation within each isoform's active site cavity and cannot be extrapolated from one regioisomer to another without experimental validation.

Regioisomer selectivity Phenylethynylbenzenesulfonamide hCA isoform inhibition

N-(4-Ethynylphenyl)-4-fluorobenzenesulfonamide (691873-32-2): Evidence-Backed Application Scenarios for Scientific Procurement


CD73 (Ecto-5′-Nucleotidase) Inhibitor Screening and Assay Validation

This compound serves as a documented, moderate-potency CD73 inhibitor (IC50 = 101 nM in COS7 cell-based assay) [1] suitable for use as a positive control or reference compound in enzymatic and cellular assays measuring purinergic signaling modulation. Unlike uncharacterized regioisomers that lack target-specific validation data, this compound provides a reproducible baseline for assay development and hit validation campaigns. Procurement supports CD73-targeted research programs in immuno-oncology without the risk of target inactivity that accompanies procurement of untested analogs.

Structure-Activity Relationship Studies for Tumor-Associated Carbonic Anhydrase (CA IX/XII) Selectivity

The para-sulfamoyl substitution pattern of this compound aligns with the pharmacophore required for hCA IX and hCA XII selectivity, as established in phenylethynylbenzenesulfonamide regioisomer studies [2]. The para-substituted derivatives exhibit low nanomolar inhibition of tumor-associated isoforms while sparing cytosolic off-target isoforms. Researchers developing isoform-selective CA inhibitors should procure this specific regioisomer, as ortho- or meta-substituted analogs produce divergent selectivity profiles that are incompatible with CA IX/XII targeting.

Fluorine Substitution Effect Studies in Benzenesulfonamide Pharmacophores

The para-fluorine atom in this compound provides a measurable electron-withdrawing effect that enhances sulfonamide NH acidity by several pH units, directly influencing zinc coordination in carbonic anhydrase active sites [3]. This compound enables comparative studies against non-fluorinated benzenesulfonamide analogs (e.g., CAS 383147-75-9) to quantify fluorine-dependent effects on binding affinity, isoform selectivity, and physicochemical properties. Such head-to-head comparisons are essential for medicinal chemistry optimization of fluorinated CA inhibitors and are not feasible with non-fluorinated comparators alone.

PERK Kinase Inhibitor Scaffold Exploration Within Patented Chemical Space

This compound falls within the structural scope of CN109311894B, which claims N-(substituted-phenyl)-sulfonamide derivatives as PERK kinase inhibitors [4]. For programs operating under intellectual property considerations or seeking starting points for PERK-targeted medicinal chemistry, procurement of this compound provides access to a defined scaffold that aligns with patented inhibitor space. The documented availability of high-purity material (≥98%) from multiple suppliers further supports reproducible SAR expansion efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.